6-Bromo-7-methylindane-4-carboxylic Acid
Description
6-Bromo-7-methylindane-4-carboxylic Acid is a brominated indane derivative featuring a carboxylic acid group at position 4, a bromine atom at position 6, and a methyl group at position 5. Indane, a bicyclic system comprising fused benzene and cyclopentane rings, imparts unique steric and electronic properties to the compound. Though specific data on this compound (e.g., CAS number, applications) are absent in the provided evidence, its structural features suggest relevance in medicinal chemistry or material science as a building block for functionalized aromatic systems.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c1-6-7-3-2-4-8(7)9(11(13)14)5-10(6)12/h5H,2-4H2,1H3,(H,13,14) |
InChI Key |
BZUGEMZYVQAMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methylindane-4-carboxylic Acid typically involves the bromination of 7-methylindane followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the indane ring. The subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-methylindane-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
6-Bromo-7-methylindane-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methylindane-4-carboxylic Acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
Comparison with Similar Compounds
2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()
- Ring System : Pyrimidine (6-membered heterocycle with two nitrogen atoms) vs. indane (carbocyclic fused benzene-cyclopentane).
- Substituents :
- Chlorine at position 2 (vs. bromine at position 6 in the target compound).
- Methyl at position 6 (vs. methyl at position 7).
- Functional Group : Both share a carboxylic acid at position 4.
- Key Differences :
4-Bromoindole-3-carboxaldehyde ()
- Ring System : Indole (benzene fused to pyrrole) vs. indane.
- Substituents : Bromine at position 4 (vs. position 6).
- Functional Group : Aldehyde at position 3 (vs. carboxylic acid at position 4).
- Indole’s nitrogen atom enables hydrogen bonding and participation in π-stacking, unlike indane’s inert carbocyclic framework .
4-Bromocinnamic Acid ()
- Structure: Benzene ring with a propenoic acid side chain.
- Substituents : Bromine on the benzene ring.
- Key Differences: The unsaturated propenoic acid group allows conjugation across the molecule, enhancing UV absorption and reactivity in polymerization compared to the saturated indane backbone .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
Electronic Effects : Bromine in the target compound likely reduces electron density at the indane ring’s ortho/para positions compared to chlorine in pyrimidine derivatives, altering electrophilic substitution patterns .
Steric Influence : The methyl group at position 7 in the target compound may hinder access to the carboxylic acid group, reducing esterification or amidation efficiency compared to less hindered analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid .
Solubility Trends: Indane’s nonpolar framework suggests lower aqueous solubility than pyrimidine-based acids but higher than brominated cinnamic acids due to the carboxylic acid’s ionizability .
Biological Activity
6-Bromo-7-methylindane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 6-bromo-7-methyl-1H-indane-4-carboxylic acid
- Molecular Formula : C10H9BrO2
- Molecular Weight : 241.08 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 120-123 °C |
| Solubility | Soluble in DMSO, ethanol |
| LogP | 3.0 |
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:
- Cannabinoid Receptor Modulation : Similar compounds have shown affinity for cannabinoid receptors CB1 and CB2, which are involved in pain modulation and anti-inflammatory responses .
- Inhibition of Enzymatic Activity : The compound may inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids, potentially enhancing their effects .
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through the modulation of cannabinoid pathways.
- Analgesic Properties : Its ability to interact with pain pathways indicates potential use as an analgesic agent.
Study 1: Cannabinoid Receptor Affinity
A study published in MDPI highlighted the affinity of similar indane derivatives for cannabinoid receptors. The most potent compounds demonstrated sub-micromolar affinity for CB2 receptors, suggesting that this compound could exhibit comparable activity .
Study 2: Inhibition of FAAH
In a comparative analysis, researchers evaluated the inhibition of FAAH by various indane derivatives. The results indicated that compounds with a bromine substitution showed enhanced inhibition compared to their non-brominated counterparts . This supports the hypothesis that this compound may also possess significant FAAH inhibitory activity.
Conclusion and Future Directions
This compound presents promising biological activity, particularly in relation to cannabinoid receptor modulation and enzymatic inhibition. Further research is warranted to fully elucidate its pharmacological potential and therapeutic applications.
Recommendations for Future Research
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Safety Profile Assessment : Evaluating toxicity and safety in various biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
